N-[1-(4-methoxybenzenesulfonyl)piperidin-4-ylidene]hydroxylamine
Description
N-[1-(4-Methoxybenzenesulfonyl)piperidin-4-ylidene]hydroxylamine is a 6-membered heterocyclic compound featuring a piperidin-4-ylidene core substituted with a hydroxylamine group and a 4-methoxybenzenesulfonyl moiety. Its structural uniqueness lies in the combination of a sulfonamide linker, a methoxy aromatic group, and a reactive hydroxylamine functionality.
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)sulfonylpiperidin-4-ylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-18-11-2-4-12(5-3-11)19(16,17)14-8-6-10(13-15)7-9-14/h2-5,15H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHVOZWOIMWXNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(=NO)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxybenzenesulfonyl)piperidin-4-ylidene]hydroxylamine typically involves the reaction of 4-piperidone with 4-methoxybenzenesulfonyl chloride in the presence of a base, followed by the addition of hydroxylamine. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Base: Bases such as triethylamine or pyridine are used to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using larger reactors, and ensuring proper handling and disposal of by-products.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methoxybenzenesulfonyl)piperidin-4-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The methoxybenzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-[1-(4-methoxybenzenesulfonyl)piperidin-4-ylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-methoxybenzenesulfonyl)piperidin-4-ylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Enzyme Inhibition
Trehalase Inhibitors (Bis-Hydroxylamine Derivatives)
- Compounds 1 and 2 (from ): These bis-hydroxylamine derivatives, such as (Z)-N,N’-(1-(2,6-dihydrobenzo[d]isothiazol-3-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine), exhibit strong trehalase inhibitory activity with binding affinities of −8.7 and −8.5 kcal/mol, respectively.
- Key Differences : Unlike the target compound, these analogs feature dual hydroxylamine groups and fused isothiazole rings, enhancing their binding to trehalase. The absence of a sulfonyl group in these compounds suggests that the 4-methoxybenzenesulfonyl moiety in the target compound may confer distinct target selectivity .
CaMKII Inhibitors (KN93 and KN92)
- KN93 (2-[N-(2-hydroxyethyl)]-N-(4-methoxybenzenesulfonyl)]amino-N-(4-chlorocinnamyl)-N-methylbenzylamine): A potent CaMKII inhibitor with dose-dependent reversal of morphine tolerance (IC₅₀ ~15–30 nmol).
- KN92 (2-[N-(4-methoxybenzenesulfonyl)]amino-N-(4-chlorocinnamyl)-N-methylbenzylamine): A kinase-inactive analog lacking the hydroxyethyl group, demonstrating the critical role of this substituent in activity .
- Key Differences : The target compound replaces the chlorocinnamyl and benzylamine groups in KN93/KN92 with a hydroxylamine-piperidinylidene system, likely altering its mechanism of action and target specificity.
Piperidin-4-ylidene Derivatives in Patent Literature
Patents highlight piperidin-4-ylidene acetamide derivatives (e.g., Examples 83–85, –9) with diverse substituents and molecular weights (M+1: 472–669). These compounds are explored as kinase inhibitors or antimicrobial agents.
Example Comparisons:
Sulfonamide-Based Compounds
- N-(4-Methoxybenzenesulfonyl)-bis((4-methoxybenzenesulfonyl(oxy))ethyl)amine (2b) : Synthesized in , this compound shares the 4-methoxybenzenesulfonyl group but lacks the piperidinylidene-hydroxylamine core. Its synthesis methodology (silica gel chromatography) may parallel that of the target compound .
Structure-Activity Relationship (SAR) Insights
- Hydroxylamine vs.
- Methoxy Group Impact : The 4-methoxybenzenesulfonyl moiety, as seen in KN93 and KN92, improves solubility and modulates electron-withdrawing effects, which could enhance binding to sulfonyl-sensitive targets like CaMKII .
- Piperidin-4-ylidene Core : This rigid, planar structure likely contributes to π-π stacking interactions in enzyme active sites, a feature shared with patented acetamide derivatives .
Biological Activity
N-[1-(4-Methoxybenzenesulfonyl)piperidin-4-ylidene]hydroxylamine (CAS: 923180-07-8) is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, and research findings, supported by relevant data tables and case studies.
The synthesis of this compound typically involves the reaction of piperidine derivatives with 4-methoxybenzenesulfonyl chloride under basic conditions. The introduction of the hydroxylamine moiety is a critical step that can be achieved through various methods, including the use of hydroxylamine hydrochloride.
Synthetic Route Summary
| Step | Reagents | Conditions |
|---|---|---|
| 1 | 4-Methoxybenzenesulfonyl chloride + Piperidine | Basic conditions (e.g., NaOH) |
| 2 | Hydroxylamine hydrochloride | Basic medium to introduce hydroxylamine |
This compound exhibits various biological activities, primarily attributed to its interaction with specific molecular targets. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit certain enzymes, altering metabolic pathways.
- Receptor Binding : It could interact with receptors involved in neurotransmission or other signaling pathways.
Antiviral and Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, derivatives similar to this compound have shown efficacy against viruses such as Hepatitis B Virus (HBV) and HIV through mechanisms that increase intracellular levels of antiviral proteins like APOBEC3G .
Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.
Case Study: Antiviral Activity
In a study evaluating N-phenylbenzamide derivatives, it was found that compounds with structural similarities to this compound demonstrated broad-spectrum antiviral effects against various viruses. The primary mechanism involved enhancing the levels of intracellular APOBEC3G, which plays a crucial role in inhibiting viral replication .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structure | Key Activity |
|---|---|---|
| N-[1-(4-Methoxyphenyl)piperidin-4-ylidene]hydroxylamine | Structure | Antiviral activity against HBV |
| N-Hydroxy-3-(2-ethoxyphenyl)-4,5-dihydroisoxazole-5-carboxamide | Structure | Inhibitory effects on specific enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
